1-Amino-3-(2-hydroxyethyl)azetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130065-35-9 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.147 |
IUPAC Name |
1-amino-3-(2-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-4(1-2-8)5(7)9/h4,8H,1-3,6H2 |
InChI Key |
SJMUBZLRUPMQFO-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1N)CCO |
Synonyms |
2-Azetidinone,1-amino-3-(1-hydroxyethyl)-,(R*,S*)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 3 2 Hydroxyethyl Azetidin 2 One and Its Precursors
Retrosynthetic Analysis of the 1-Amino-3-(2-hydroxyethyl)azetidin-2-one Core
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in The goal is to simplify the structure, and this process often reveals multiple possible synthetic routes. wikipedia.org For this compound, the primary retrosynthetic disconnection occurs at the azetidinone ring, which is characteristic of a [2+2] cycloaddition reaction.
The most logical disconnection breaks the N1-C2 and C3-C4 bonds of the β-lactam ring. This approach simplifies the target molecule into two key synthons: an imine synthon and a ketene (B1206846) synthon.
The imine synthon must account for the amino group at the N1 position. A plausible synthetic equivalent for this is an imine derived from the condensation of an aldehyde with a protected hydrazine (B178648), such as tert-butyl carbazate (B1233558) or a similar N-protected hydrazine derivative.
The ketene synthon needs to incorporate the 2-hydroxyethyl side chain at the C3 position. A suitable precursor for this ketene would be an acyl chloride bearing a protected hydroxyl group, for instance, 4-(tert-butyldimethylsilyloxy)butanoyl chloride. The protecting group is crucial to prevent interference with the ketene formation or the subsequent cycloaddition reaction.
This retrosynthetic strategy points towards a convergent synthesis where the two main fragments are prepared separately and then combined in a key cycloaddition step to form the desired azetidinone core.
Classical Cycloaddition Approaches for Azetidinone Ring Formation
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds in a single step from simple starting materials. nih.gov The formation of the azetidinone ring is typically achieved through a formal [2+2] cycloaddition process. mdpi.comlibretexts.org
The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam chemistry. wikipedia.orgorganic-chemistry.org This non-photochemical reaction is highly versatile and has been extensively studied for the synthesis of a wide array of substituted 2-azetidinones. mdpi.comwikipedia.org The reaction proceeds through a two-step mechanism, initiated by the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. mdpi.comorganic-chemistry.org This intermediate then undergoes ring closure to yield the final β-lactam product. organic-chemistry.org
In the context of synthesizing this compound, this method involves the reaction of a ketene, generated in situ from a precursor like a protected 4-hydroxybutanoyl chloride and a tertiary amine base, with a pre-formed imine. mdpi.com The stereochemical outcome of the Staudinger reaction (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.org For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org
Beyond the classical Staudinger reaction, the [2+2] cycloaddition strategy for azetidinone synthesis is adaptable to a variety of substrates. mdpi.com Ketenes can be generated from different precursors, not just acyl chlorides, such as through the Wolff rearrangement of α-diazoketones. organic-chemistry.org The imine component can also be varied significantly, allowing for the introduction of diverse functionalities on the nitrogen atom of the β-lactam ring. mdpi.com
For the target molecule, an alternative to a pre-formed imine could involve a three-component reaction. Furthermore, photochemical [2+2] cycloadditions, while more commonly used for synthesizing carbocyclic four-membered rings, represent another class of cycloaddition reactions that can, under specific conditions, be applied to the formation of heterocyclic rings. libretexts.org The versatility of these cycloaddition reactions makes them highly valuable for generating complex and densely functionalized azetidine (B1206935) scaffolds from simple, readily available components. nih.gov
Green Chemistry Principles in Azetidinone Synthesis
Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. isca.mesphinxsai.com These principles have been successfully applied to the synthesis of azetidinones and their precursors.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. rasayanjournal.co.inderpharmachemica.com The use of microwave irradiation for the synthesis of 2-azetidinones offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and enhanced product purity. niscpr.res.inderpharmachemica.com
The key cycloaddition step, such as the Staudinger reaction, can be performed efficiently under microwave irradiation. niscpr.res.inderpharmachemica.com For example, the cyclocondensation of an imine with chloroacetyl chloride in the presence of a base is significantly faster and often provides a higher yield when conducted in a microwave reactor compared to traditional refluxing conditions. niscpr.res.in This efficiency makes MAOS a highly attractive method for the rapid synthesis of libraries of azetidinone derivatives. derpharmachemica.comrdd.edu.iq
| Method | Reaction Time | Yield | Solvent/Conditions |
|---|---|---|---|
| Conventional Heating | 5-6 hours | Lower | Benzene, Reflux |
| Microwave Irradiation | 3-4 minutes | Higher | DMF, Triethylamine |
Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. sphinxsai.com The synthesis of Schiff bases (imines), which are key precursors for azetidinones, can be effectively carried out under solvent-free conditions, often accelerated by microwave irradiation or by simple grinding of the reactants. sphinxsai.comresearchgate.net
Stereoselective Synthesis of Azetidinone Derivatives
The inherent strain and chirality of the azetidinone ring necessitate synthetic methods that can control the spatial arrangement of its substituents. Stereoselective synthesis is paramount in producing enantiomerically pure azetidinone derivatives, which is often a prerequisite for their application in medicinal chemistry and as building blocks in organic synthesis.
Chiral Auxiliaries and Catalysis in Stereocontrol
The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in the synthesis of azetidinones. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. wikipedia.org For instance, (S)-1-phenylethylamine has been utilized as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org Similarly, pseudoephedrine can be employed as a chiral auxiliary, where it is converted to an amide, and subsequent reactions are directed by the stereochemistry of the auxiliary. wikipedia.org
Asymmetric catalysis offers a more efficient alternative to the stoichiometric use of chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com Chiral catalysts, such as those based on cinchona alkaloids, have been used in the enantioselective synthesis of 4-aryloxyazetidinones. nih.gov Furthermore, single-enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and employed as ligands in copper-catalyzed Henry reactions, demonstrating high enantiomeric excess. nih.gov The development of novel catalysts, like Ru(CO)salen complexes for asymmetric aziridination, provides access to enantiopure amino compounds which are valuable precursors for complex molecules. rsc.org
Diastereoselective and Enantioselective Approaches to this compound Analogues
The synthesis of analogues of this compound with specific stereochemistry relies on diastereoselective and enantioselective strategies. The Staudinger [2+2] cycloaddition between a ketene and an imine remains a cornerstone for constructing the azetidinone ring. mdpi.com The stereochemical outcome of this reaction can be complex, but high diastereoselectivity can be achieved by using chiral reactants. For example, the reaction of chiral imines derived from D-mannitol with acetoxyketene yields cis-β-lactams with high stereoselectivity. mdpi.com
A notable one-step method for the diastereo- and enantioselective formation of trans-β-lactams has been developed, starting from the commercially available 3-(S)-hydroxy-γ-lactone. This process affords various trans-β-lactams in good yields and with greater than 95:5 enantiomeric and diastereomeric selectivity. nih.gov Furthermore, the synthesis of 2,3-disubstituted azetidines, which possess two stereogenic centers, presents a significant challenge. acs.org A direct catalytic enantioselective difunctionalization of achiral azetines has been developed to address this, providing a convenient route to these important scaffolds. acs.org
The table below summarizes various stereoselective approaches to azetidinone derivatives.
| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference(s) |
| Chiral Auxiliary | (S)-1-Phenylethylamine | Enantiomeric pair of azetidine-2,4-dicarboxylic acids | rsc.org |
| Chiral Auxiliary | Pseudoephedrine | syn addition product | wikipedia.org |
| Asymmetric Catalysis | Cinchona alkaloids | Enantioselective formation of 4-aryloxyazetidinones | nih.gov |
| Asymmetric Catalysis | Copper/2,4-cis-disubstituted amino azetidine ligands | >99% e.e. in Henry reactions | nih.gov |
| Diastereoselective Cycloaddition | Chiral imines from D-mannitol, acetoxyketene | cis-β-lactams | mdpi.com |
| One-step Diastereo- and Enantioselective Formation | 3-(S)-hydroxy-γ-lactone | trans-β-lactams (>95:5 d.r. and e.r.) | nih.gov |
| Catalytic Enantioselective Difunctionalization | Achiral azetines, Cu/bisphosphine catalyst | cis-2,3-disubstituted azetidines | acs.org |
Palladium-Mediated Coupling Reactions in Azetidinone Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the azetidinone core. These reactions allow for the introduction of a wide range of substituents, which is crucial for creating diverse libraries of analogues for biological screening. For instance, palladium catalysts have been used for the intramolecular amination of C-H bonds to synthesize azetidines, pyrrolidines, and indolines. acs.orgacs.org This highlights the potential for C-H activation strategies in modifying the azetidinone framework.
Furthermore, a second-generation palladium catalyst system has been developed for the transannular C-H functionalization of alicyclic amines, including azabicyclo[3.1.0]hexane derivatives. nih.gov This system, utilizing pyridine- and quinoline-carboxylate ligands, enhances reaction rates, yields, and substrate scope for C-H arylation reactions. nih.gov Such advancements in palladium catalysis provide efficient methods for the late-stage functionalization of complex azetidinone precursors.
Strategic Protection and Deprotection Group Chemistry in Multi-Step Synthesis
The synthesis of a molecule as complex as this compound necessitates the use of protecting groups to mask reactive functional groups that are not intended to participate in a given reaction. nih.gov The choice of protecting groups is critical and must be orthogonal, meaning that each protecting group can be removed selectively without affecting the others. biosynth.com
For the synthesis of this compound, several functional groups require protection: the N-amino group, the hydroxyl group of the ethyl side chain, and potentially the β-lactam nitrogen itself.
Amino Group Protection: Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal deprotection strategies. biosynth.comub.edu
Hydroxyl Group Protection: The hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is typically removed with fluoride (B91410) ions. Benzyl (Bn) ethers are also common and are removed by hydrogenolysis.
β-Lactam Nitrogen Protection: The nitrogen of the azetidinone ring is often protected, for example, with a p-methoxyphenyl (PMP) group, which can be removed oxidatively with ceric ammonium (B1175870) nitrate (B79036) (CAN).
The following table provides a summary of common protecting groups and their deprotection conditions relevant to the synthesis of this compound.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference(s) |
| Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | biosynth.comub.edu |
| Amino | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | biosynth.comub.edu |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | |
| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | |
| β-Lactam Nitrogen | p-Methoxyphenyl | PMP | Oxidative cleavage (CAN) |
Investigation of Alternative Synthetic Routes to the this compound Framework
Research continues to explore novel and more efficient synthetic routes to the this compound framework. One area of investigation is the development of new cyclization strategies. For example, a gold-catalyzed intermolecular oxidation of alkynes provides a flexible and general sequence for the synthesis of chiral azetidin-3-ones, which could serve as versatile intermediates. nih.gov This method avoids the use of potentially hazardous diazo compounds. nih.gov
Another approach involves the stereoselective synthesis of activated 2-arylazetidines through an imino-aldol reaction of ester enolates. rsc.org The resulting β-amino esters can be cyclized to form the azetidine ring with high yield and stereoselectivity. rsc.org Furthermore, a general and scalable method for producing enantioenriched C2-substituted azetidines has been developed using chiral tert-butanesulfinamides as a source of chirality. nih.gov This three-step approach allows for the synthesis of azetidines with a variety of substituents at the C2-position. nih.gov These alternative routes offer promising avenues for the efficient and stereocontrolled synthesis of this compound and its derivatives.
Chemical Reactivity and Derivatization of 1 Amino 3 2 Hydroxyethyl Azetidin 2 One
Functional Group Transformations on the Azetidinone Ring
The reactivity of 1-Amino-3-(2-hydroxyethyl)azetidin-2-one is dominated by the interplay of its three key functional groups: the N-amino group, the hydroxyl group of the side chain, and the β-lactam ring itself. Strategic manipulation of these sites allows for the synthesis of a diverse array of derivatives.
Modifications at the 1-Amino Position
The 1-amino group of the azetidin-2-one (B1220530) ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents. This primary amine can undergo several common transformations, provided the reaction conditions are carefully controlled to avoid cleavage of the labile β-lactam ring.
Acylation Reactions: The N-amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base to yield N-acylamino-azetidin-2-ones. This reaction is fundamental for creating amide linkages, which are prevalent in many biologically active molecules.
Alkylation Reactions: Alkylation of the 1-amino group can be achieved with alkyl halides. However, this reaction requires careful optimization to prevent over-alkylation and potential quaternization, which could lead to ring-opening. The use of bulky or less reactive alkylating agents and controlled stoichiometry are crucial. nih.gov
Schiff Base Formation: Condensation of the 1-amino group with aldehydes or ketones can form the corresponding Schiff bases (imines). These imines can be further reduced to secondary amines or used as intermediates for other transformations.
A variety of substituted β-lactams have been synthesized through modifications at the N-1 position, highlighting the versatility of this functional group in generating chemical diversity. nih.gov
Derivatization at the 3-(2-hydroxyethyl) Side Chain
The 3-(2-hydroxyethyl) side chain offers another handle for chemical modification, primarily through reactions of the terminal hydroxyl group.
Esterification: The primary alcohol can be converted to an ester through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method. masterorganicchemistry.comchemguide.co.uk This allows for the introduction of a wide range of ester functionalities, which can modulate the molecule's physicochemical properties.
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.orgmdpi.com This reaction introduces an ether linkage, which is generally more stable to hydrolysis than an ester.
Oxidation: The primary alcohol of the side chain can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. researchgate.net For instance, mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would likely yield the aldehyde, while stronger oxidizing agents could lead to the carboxylic acid. Such transformations are valuable for introducing new reactive handles for further conjugation or derivatization. The electrooxidation of other heterocyclic compounds containing a hydroxyethyl (B10761427) group has been shown to yield the corresponding acetic acid derivatives. researchgate.net
Ring-Opening and Ring-Expansion Reactions
The inherent strain of the four-membered azetidinone ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. wikipedia.org This reactivity is a double-edged sword: while it can be exploited for the synthesis of β-amino acids and other open-chain compounds, it also represents a potential instability pathway. utrgv.edu
The N1-C2 (amide) bond is the most common site of cleavage. nih.gov Hydrolysis, either acid or base-catalyzed, can lead to the corresponding β-amino acid. The rate and ease of this hydrolysis are highly dependent on the substituents on the ring. Electron-withdrawing groups on the nitrogen atom can enhance the electrophilicity of the lactam carbonyl and facilitate ring opening. utrgv.edu
Ring-opening can also be achieved reductively, for example, using strong reducing agents like lithium aluminum hydride, which would cleave the amide bond to yield a 1,3-amino alcohol. utrgv.edu Furthermore, photochemical methods have been explored for the ring-opening of azetidine (B1206935) derivatives. beilstein-journals.orgnih.gov
Ring-expansion reactions of azetidinones, though less common, can be a route to larger heterocyclic systems. These reactions often involve rearrangement pathways initiated by specific reagents or reaction conditions.
Stability Profile of this compound under Various Reaction Conditions
The stability of the β-lactam ring is a critical consideration in any synthetic manipulation of this compound. The ring is susceptible to degradation under both acidic and basic conditions, primarily through hydrolysis of the amide bond. wikipedia.org
The stability is influenced by several factors:
pH: β-lactams are generally most stable in a slightly acidic to neutral pH range. Strong acidic or basic conditions promote hydrolysis.
Temperature: Higher temperatures accelerate the rate of degradation.
Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in solvolysis reactions.
Substituents: The nature of the substituents on the azetidinone ring plays a significant role in its stability. The electronic properties of the 1-amino and 3-(2-hydroxyethyl) groups will influence the reactivity of the lactam ring.
Synthesis of Conjugates and Hybrid Molecules Incorporating the Azetidinone Core
The this compound scaffold is an attractive building block for the synthesis of conjugates and hybrid molecules, a strategy often employed in drug discovery to combine the pharmacophoric features of different molecular entities. nih.gov The functional handles on the molecule allow for its covalent linkage to other bioactive molecules, such as other heterocycles, peptides, or natural products. mdpi.com
For instance, the 1-amino group can be used to form an amide bond with a carboxylic acid-containing drug molecule. Alternatively, the hydroxyl group of the side chain can be esterified with a drug, or converted to a linker for subsequent conjugation. The goal of creating such hybrids is often to improve the therapeutic profile, for example, by enhancing activity, improving pharmacokinetic properties, or overcoming resistance mechanisms. nih.gov
Exploration of Novel Substitution Patterns and Pharmacophore Hybridization
The development of novel therapeutic agents often relies on the exploration of new chemical space. This compound serves as a versatile starting point for generating libraries of compounds with diverse substitution patterns. nih.gov
Pharmacophore hybridization is a rational drug design strategy that involves combining the key structural features (pharmacophores) of two or more different drugs to create a new hybrid molecule with potentially enhanced or synergistic activity. The azetidinone core of this compound can be considered a key pharmacophore, and by derivatizing the 1-amino and 3-(2-hydroxyethyl) positions with other pharmacophoric moieties, novel hybrid molecules can be synthesized. core.ac.ukresearchgate.net
For example, the 1-amino group could be derivatized with a moiety known to interact with a specific biological target, while the 3-side chain is modified to improve solubility or cell permeability. This approach allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
Theoretical and Computational Investigations of 1 Amino 3 2 Hydroxyethyl Azetidin 2 One
Molecular Docking Simulations with Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential inhibitors and understand binding mechanisms. nih.gov
Given the β-lactam (azetidin-2-one) core structure of the molecule, a primary target for docking studies would be Penicillin-Binding Proteins (PBPs) . PBPs are bacterial enzymes involved in cell wall synthesis and are the classical targets of β-lactam antibiotics. nih.govnih.gov A docking simulation of 1-Amino-3-(2-hydroxyethyl)azetidin-2-one with a PBP would:
Predict the binding pose of the compound within the active site of the enzyme.
Identify key amino acid residues that interact with the ligand.
Detail the types of interactions formed, such as hydrogen bonds (e.g., between the ligand's hydroxyl or amino groups and polar residues in the protein), and van der Waals contacts. A crucial interaction would be the potential covalent bond formation between the β-lactam ring and a serine residue in the PBP active site, which is the mechanism of inhibition for many β-lactam antibiotics. nih.gov
While docking against cholesterol trafficking proteins is less conventional for a β-lactam structure, it could be explored to investigate potential off-target effects or novel activities. Such a study would aim to identify if the molecule can fit into any binding pockets on these proteins and form stable interactions.
Docking algorithms use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). rdd.edu.iq A lower (more negative) binding energy generally suggests a more stable ligand-protein complex and potentially a more potent inhibitor.
The predicted binding pose provides mechanistic insights. For example, docking with PBPs could reveal whether the 1-amino and 3-(2-hydroxyethyl) substituents enhance or hinder the proper orientation required for the β-lactam ring to react with the active site serine. These insights are critical for structure-activity relationship (SAR) studies and for designing more effective derivatives.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| S. aureus PBP2a | Illustrative Value (e.g., -X.X) | Ser403, Thr600, Met641 |
| S. pneumoniae PBP2x | Illustrative Value (e.g., -Y.Y) | Ser337, Thr550, Phe452 |
This table is for illustrative purposes only, showing the type of data a docking study would produce. It does not represent actual results.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a detailed picture of the flexibility and stability of the ligand-protein complex in a simulated physiological environment (typically in water).
For the complex of this compound with a target like a PBP, an MD simulation would:
Assess the stability of the predicted docking pose over a period of nanoseconds.
Analyze the conformational changes in both the ligand and the protein upon binding.
Calculate the root-mean-square deviation (RMSD) to measure the structural stability of the complex over time.
Identify persistent hydrogen bonds and other key interactions that stabilize the complex.
Provide a more refined estimation of binding free energy through methods like MM/PBSA or MM/GBSA.
MD simulations are computationally intensive but provide crucial information on the dynamic nature of molecular interactions that static models cannot capture. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies through In Silico Approaches
While specific in silico Structure-Activity Relationship (SAR) studies for this compound are not extensively documented in publicly available research, the principles of SAR can be applied to this molecule based on studies of analogous azetidinone compounds. ptfarm.plnih.gov SAR studies are fundamental in medicinal chemistry for identifying the key chemical features of a molecule that are responsible for its biological activity. ptfarm.pl For the azetidin-2-one (B1220530) scaffold, computational approaches such as molecular docking and pharmacophore modeling are commonly employed to elucidate these relationships. chula.ac.thchula.ac.th
Molecular docking simulations can predict the binding orientation and affinity of this compound and its hypothetical derivatives within the active site of a biological target. For instance, in studies of other azetidinones, docking has been used to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity against enzymes like β-lactamases or EGFR kinase. chula.ac.thnajah.edu For this compound, the hydroxyl group of the 2-hydroxyethyl substituent and the amino group at position 1 are potential key interaction points that could be explored through docking studies.
Pharmacophore modeling, another key in silico tool, helps in identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. chula.ac.th A hypothetical pharmacophore model for this compound could include a hydrogen bond donor (the amino and hydroxyl groups), a hydrogen bond acceptor (the carbonyl group of the β-lactam ring), and a hydrophobic region (the ethyl chain). By comparing the pharmacophoric features of a series of analogues with their biological activities, a robust SAR model can be developed.
Quantitative Structure-Activity Relationship (QSAR) models offer a quantitative correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For azetidinone derivatives, QSAR studies have revealed that topological parameters and molecular connectivity indices can govern their antimicrobial activities. nih.gov A hypothetical QSAR study on analogues of this compound could involve modifying the substituents at the N1 and C3 positions and correlating various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) with their predicted biological activity.
The following interactive table illustrates a hypothetical SAR analysis for a series of analogues of this compound, where modifications are made to the N-amino and C3-hydroxyethyl groups. The predicted activity is a hypothetical value to demonstrate the potential outcomes of such a study.
| Compound ID | N1-Substituent | C3-Substituent | Predicted Biological Activity (IC50, µM) | Key Predicted Interactions |
| AZ-001 | -NH2 | -CH2CH2OH | 15.2 | Hydrogen bond with Serine, Glycine |
| AZ-002 | -NH-CH3 | -CH2CH2OH | 10.5 | Enhanced hydrophobic interaction |
| AZ-003 | -NH2 | -CH2CH2OCH3 | 25.8 | Loss of key hydrogen bond |
| AZ-004 | -N(CH3)2 | -CH2CH2OH | 18.9 | Steric hindrance at N1 |
| AZ-005 | -NH-COCH3 | -CH2CH2OH | 8.7 | Additional hydrogen bond acceptor |
This hypothetical data suggests that small alkyl substitutions on the N1-amino group (AZ-002) or acylation (AZ-005) could enhance activity, while methylation of the C3-hydroxyl group (AZ-003) may be detrimental.
Predictive Modeling for Novel Azetidinone Analogues
Building upon the insights from SAR studies, predictive modeling aims to design novel azetidinone analogues with improved potency and selectivity. This involves the use of computational algorithms to generate and screen virtual libraries of compounds based on the established SAR. peerscientist.com The goal is to identify promising candidates for synthesis and experimental testing, thereby streamlining the drug discovery pipeline. najah.edu
One common approach is ligand-based drug design, where a pharmacophore model or a QSAR equation derived from known active molecules is used to screen for new compounds with similar properties. For this compound, a predictive pharmacophore model could be used to search large chemical databases for diverse scaffolds that present the key interaction features in the correct spatial arrangement.
Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the biological target to design novel ligands. mdpi.com If the target protein for this compound is known, its crystal structure can be used to design new analogues that fit optimally into the active site and form favorable interactions. Computational tools can be used to virtually modify the parent compound and predict the binding affinity of the resulting analogues. nih.gov
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also crucial components of predictive modeling. researchgate.net These models assess the drug-likeness of novel analogues, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process. For instance, predictive models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target effects.
The following interactive table presents a hypothetical predictive modeling study for a series of novel azetidinone analogues designed based on the scaffold of this compound. The predicted properties are illustrative of the data that would be generated in such a study.
| Analogue ID | Modification from Parent Compound | Predicted Binding Affinity (pIC50) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |
| AZN-01 | N1-NH-Cyclopropyl | 7.8 | 65 | Low |
| AZN-02 | C3-CH2CH2F | 7.2 | 72 | Low |
| AZN-03 | N1-NH-Phenyl | 8.1 | 45 | Medium |
| AZN-04 | C3-CH(OH)CH3 | 6.9 | 68 | Low |
| AZN-05 | N1-NH-SO2CH3 | 8.5 | 55 | Low |
This hypothetical data suggests that incorporating a cyclopropyl group at the N1 position (AZN-01) or a sulfonyl group (AZN-05) could lead to analogues with high predicted binding affinity and favorable drug-like properties.
Investigation of Mechanistic Biological Interactions of 1 Amino 3 2 Hydroxyethyl Azetidin 2 One and Its Derivatives
Target Enzyme Inhibition Studies in Cellular Models (In Vitro)
In vitro studies provide a foundational understanding of how 1-Amino-3-(2-hydroxyethyl)azetidin-2-one and its related compounds interact with specific molecular targets at a cellular level. These investigations are crucial for elucidating the mechanisms of action that underpin their potential therapeutic effects.
Characterization of Interactions with Peptidoglycan Synthesis Enzymes
The 2-azetidinone ring, a core structural feature of this compound, is characteristic of β-lactam antibiotics. globalresearchonline.net These compounds are well-known for their ability to inhibit bacterial cell wall synthesis by targeting peptidoglycan synthesis enzymes. nih.gov The strained four-membered β-lactam ring mimics the D-alanyl-D-alanine moiety of the natural substrate of penicillin-binding proteins (PBPs), which are a group of bacterial transpeptidases. nih.gov
The proposed mechanism of action for azetidinone-containing compounds involves the acylation of the serine residue within the active site of PBPs. researchgate.net This covalent modification inactivates the enzyme, thereby inhibiting the cross-linking of peptidoglycan chains, which is an essential step in maintaining the structural integrity of the bacterial cell wall. nih.govnih.gov Consequently, the bacterial cell becomes susceptible to osmotic lysis, leading to cell death. nih.gov While direct studies on this compound are limited, its structural similarity to other β-lactams suggests a comparable mechanism of action against bacterial peptidoglycan synthesis enzymes.
Assessment of Interactions with Cholesterol Absorption/Trafficking Proteins
A significant area of research for 2-azetidinone derivatives has been their role as cholesterol absorption inhibitors. researchgate.netingentaconnect.comsemanticscholar.org The primary molecular target for this class of compounds is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical mediator of intestinal cholesterol absorption. ahajournals.orgpnas.org Ezetimibe, a well-studied 2-azetidinone, functions by binding to NPC1L1 and inhibiting the uptake of dietary and biliary cholesterol. pnas.orgnih.gov
| Compound | Species | Binding Affinity (KD, nM) |
|---|---|---|
| Ezetimibe Glucuronide | Rhesus Monkey | 40 |
| Ezetimibe Glucuronide | Human | 220 |
| Ezetimibe Glucuronide | Rat | 540 |
| Ezetimibe Glucuronide | Mouse | 12,000 |
Cellular Permeability and Uptake Mechanisms (In Vitro Models)
The ability of a compound to permeate cellular membranes is a critical determinant of its biological activity. For β-lactam compounds, cellular uptake into bacteria is a prerequisite for reaching their periplasmic PBP targets. nih.gov In mammalian cells, permeability influences the accessibility of intracellular targets. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the lipid bilayer and transporter-mediated uptake. nih.govmdpi.com
In vitro models, such as Caco-2 cell monolayers, are often used to assess the intestinal permeability of drug candidates. For β-lactam antibiotics, outer membrane permeability in Gram-negative bacteria is a significant factor influencing their efficacy. nih.govsahmri.org.au The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, play a crucial role in its ability to cross cell membranes. The presence of the hydroxyl and amino groups in this compound is expected to influence its polarity and, therefore, its permeability characteristics.
Modulation of Biological Pathways: Pre-clinical Investigations
The 2-azetidinone scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a variety of compounds with diverse pharmacological activities. rsc.org Beyond their antibacterial and cholesterol-lowering effects, azetidinone derivatives have been investigated for a range of other biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. globalresearchonline.netresearchgate.netmdpi.comresearchgate.netresearchgate.netmedipol.edu.tr
Pre-clinical investigations of various azetidinone derivatives have suggested their potential to modulate key biological pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cell lines, while others exhibit anti-inflammatory effects. researchgate.net These diverse activities highlight the versatility of the azetidinone ring and the potential for developing novel therapeutic agents through its chemical modification. However, specific pre-clinical studies on the modulation of biological pathways by this compound are not extensively documented in the available literature.
Resistance Mechanism Overcoming Strategies through Structural Modification
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, is a major clinical challenge. globalresearchonline.netnih.govnih.gov A key strategy to overcome this resistance is the co-administration of β-lactamase inhibitors or the development of novel β-lactam antibiotics that are stable to β-lactamase activity. nih.gov
Structural modifications of the azetidinone ring can significantly influence its susceptibility to β-lactamases. By altering the substituents on the ring, it is possible to design molecules that are poor substrates for these enzymes while retaining their affinity for the target PBPs. nih.gov For example, the introduction of specific side chains can sterically hinder the approach of the β-lactamase to the β-lactam bond. While there are no specific studies detailing resistance-overcoming strategies for this compound, the general principles of β-lactam chemistry suggest that derivatization of its amino and hydroxyl groups could be a viable approach to enhance its stability against β-lactamases.
Enzyme Kinetics of Azetidinone-Target Interactions
Understanding the enzyme kinetics of the interaction between an azetidinone compound and its target enzyme is essential for characterizing its inhibitory potency and mechanism. americanpeptidesociety.org For β-lactam antibiotics, kinetic studies often focus on their interaction with both the target PBPs and the resistance-conferring β-lactamases. researchgate.netnih.govasm.orgresearchgate.net
The inhibition of PBPs by β-lactams typically follows a multi-step process involving initial binding to form a non-covalent complex, followed by acylation of the enzyme's active site serine. researchgate.net The efficiency of inhibition is determined by the rates of these steps. Similarly, the interaction with β-lactamases can be characterized by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which describe the affinity of the enzyme for the substrate and the rate of its hydrolysis, respectively. nih.govasm.org While specific enzyme kinetic data for this compound are not available, studies on other β-lactams provide a framework for how such interactions can be quantitatively assessed.
| β-Lactamase | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| TEM-1 | Sulbactam | ≤2 | - | ~1,000,000 |
| SHV-5 | Sulbactam | ≤2 | 0.07 | - |
| CTX-M-15 | Sulbactam | >6250 | 14 | 470 |
*Data adapted from studies on the β-lactamase inhibitor sulbactam.
Advanced Analytical and Structural Elucidation Techniques in Azetidinone Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous determination of the elemental composition of a molecule. For "1-Amino-3-(2-hydroxyethyl)azetidin-2-one" (molecular formula C₅H₁₀N₂O₂), HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the confident confirmation of its molecular formula, C₅H₁₀N₂O₂. This level of precision is critical to distinguish it from other potential isobaric compounds.
Table 1: Postulated HRMS Fragmentation for this compound
| Fragment Ion | Postulated Structure/Loss | Theoretical m/z |
| [M+H]⁺ | Protonated molecule | 131.0764 |
| [M-NH₂]⁺ | Loss of the amino group | 115.0504 |
| [M-C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide from the side chain | 87.0553 |
| [M-C₂H₅NO]⁺ | Cleavage of the β-lactam ring | 72.0446 |
Note: These are theoretical values and the actual observed fragments and their relative intensities would need to be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the three-dimensional structure of organic molecules in solution. nih.gov For "this compound," which possesses at least one stereocenter at the C3 position, NMR is crucial for determining the relative stereochemistry of the substituents on the azetidinone ring. The coupling constants between protons on the β-lactam ring, specifically between H3 and H4, are diagnostic for their cis or trans relationship.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.
¹H NMR: Provides information on the chemical environment and connectivity of protons. The chemical shifts of the protons on the azetidinone ring and the hydroxyethyl (B10761427) side chain, as well as their splitting patterns (multiplicity) and coupling constants, are key observables.
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shift of the carbonyl carbon (C2) in the β-lactam ring is typically found in the range of 160-175 ppm. nih.gov
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the molecule, helping to trace the connectivity of the entire proton network, for instance, within the hydroxyethyl side chain and its connection to the azetidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments, such as connecting the hydroxyethyl side chain to the C3 position of the azetidinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For chiral molecules like "this compound," NOESY can be instrumental in determining the relative stereochemistry by observing through-space interactions between protons on the ring and its substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures; actual values require experimental determination)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| C2 (C=O) | - | ~170 | H3, H4 |
| C3 | ~3.5-4.0 | ~50-55 | H4, Protons of CH₂CH₂OH |
| C4 | ~3.0-3.5 | ~45-50 | H3 |
| N1-NH₂ | Variable | - | - |
| -CH₂- (side chain) | ~1.7-2.2 | ~35-40 | H3, -CH₂OH |
| -CH₂OH (side chain) | ~3.6-4.1 | ~60-65 | -CH₂- |
| -OH | Variable | - | - |
X-Ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. mdpi.com If a suitable single crystal of "this compound" can be grown, this technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and importantly, the absolute stereochemistry if a chiral derivative is used or if anomalous dispersion methods are employed. nih.gov The resulting crystal structure would offer an unambiguous confirmation of the connectivity and stereochemical configuration of the substituents on the azetidinone ring. neliti.com For N-amino-azetidinones, the conformation of the N-amino group and its influence on the ring puckering can also be elucidated. bepls.com
Circular Dichroism (CD) Spectroscopy for Chiral Azetidinone Derivatives
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. chemicalbook.com Since "this compound" is a chiral molecule, its enantiomers will interact differently with circularly polarized light, resulting in a characteristic CD spectrum. The Cotton effects observed in the CD spectrum, particularly the n→π* transition of the β-lactam carbonyl group, can be correlated to the absolute configuration of the stereocenters. nih.gov This technique is especially valuable when only small amounts of sample are available and can be used to determine the enantiomeric purity of a sample. The sign and intensity of the Cotton effects can often be predicted using computational methods to support the experimental assignment of absolute configuration. nih.gov
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical compounds and other organic molecules. For a polar compound like "this compound," reversed-phase HPLC using a polar-endcapped C18 column or a hydrophilic interaction liquid chromatography (HILIC) column would likely be the methods of choice. A validated HPLC method would allow for the accurate determination of the purity of a sample by separating it from any starting materials, byproducts, or degradation products. The method would be characterized by specific parameters such as the retention time of the compound, the mobile phase composition, the flow rate, and the detection wavelength (typically in the UV region for the β-lactam chromophore). nih.gov
Table 3: Exemplary HPLC Method Parameters for Polar β-Lactams
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (polar-endcapped) or HILIC | Suitable for retaining and separating polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate (B84403) or acetate) | The organic modifier and buffer pH can be adjusted to optimize separation. |
| Elution | Isocratic or Gradient | Gradient elution is often used for complex mixtures to ensure all components are eluted. |
| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rates. |
| Detection | UV at ~210-230 nm | The amide chromophore of the β-lactam ring absorbs in this region. |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | To ensure reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hybrid analytical technique that combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for the effective identification and quantification of volatile and semi-volatile compounds within a sample. In the context of azetidinone research, GC-MS is particularly valuable for the analysis of thermally stable derivatives of these compounds.
For a polar molecule like this compound, direct analysis by GC-MS is challenging due to its low volatility, which stems from the presence of hydroxyl and amino functional groups. sigmaaldrich.com These groups can lead to strong intermolecular hydrogen bonding, increasing the compound's boiling point and causing it to potentially decompose at the high temperatures required for GC analysis. youtube.com Therefore, a crucial prerequisite for the successful GC-MS analysis of such compounds is a chemical modification step known as derivatization. jfda-online.comresearchgate.net
Derivatization involves reacting the analyte with a specific reagent to replace active hydrogens in polar functional groups with less polar, more stable moieties. sigmaaldrich.comyoutube.com This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. youtube.com For this compound, both the primary amine and the hydroxyl group are targets for derivatization. Common derivatization approaches for compounds with these functional groups include silylation and acylation. jfda-online.comnih.gov
Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed for this purpose. sigmaaldrich.comojp.gov The resulting silylated derivative of this compound would be significantly more volatile and produce characteristic mass spectra.
Acylation is another effective derivatization method that involves the introduction of an acyl group. jfda-online.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to form trifluoroacetyl derivatives with the amine and hydroxyl groups, enhancing volatility and improving chromatographic behavior. ojp.gov
The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as the desired volatility and the need for specific fragmentation patterns for mass spectrometric identification. researchgate.net
Following successful derivatization, the sample is introduced into the GC system. The gas chromatograph utilizes a capillary column, typically coated with a non-polar stationary phase, to separate the components of the sample based on their boiling points and interactions with the stationary phase. The separated components then elute from the column at different times, known as retention times, which is a characteristic property of a compound under a specific set of chromatographic conditions.
As the derivatized analyte elutes from the GC column, it enters the mass spectrometer. In the MS, the molecules are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. nih.gov This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a reproducible and predictable manner. nih.govcapes.gov.br The resulting fragmentation pattern is a unique "fingerprint" of the molecule, allowing for its structural elucidation and confirmation. nih.gov
The mass analyzer then separates the positively charged fragments based on their mass-to-charge ratio (m/z). libretexts.org The detector records the abundance of each fragment, generating a mass spectrum that plots relative intensity versus m/z. By analyzing the molecular ion peak and the fragmentation pattern, researchers can confirm the identity of the derivatized this compound. The fragmentation of azetidinone rings is known to be influenced by the substitution pattern on the ring. capes.gov.br For instance, cleavage of the four-membered ring is a common fragmentation pathway. capes.gov.br
The table below outlines the expected derivatized products of this compound and provides a hypothetical set of GC-MS parameters and expected retention time, which would be determined experimentally.
Table 1: GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Derivative Formed | 1-(trimethylsilylamino)-3-(2-trimethylsilyloxyethyl)azetidin-2-one |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Expected Retention Time | 15-20 min (Hypothetical) |
The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the mass of the silylated derivative. The fragmentation pattern would likely involve the loss of methyl groups (M-15) and other characteristic fragments from the silyl (B83357) groups and the azetidinone ring structure. The table below presents predicted key mass fragments for the di-trimethylsilyl derivative of this compound.
Table 2: Predicted Mass Fragments for Di-TMS-1-Amino-3-(2-hydroxyethyl)azetidin-2-one
| m/z | Predicted Fragment Identity |
| 273 | [M-CH₃]⁺ (Loss of a methyl group) |
| 201 | [M-Si(CH₃)₃]⁺ (Loss of a trimethylsilyl group) |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ |
| 103 | [CH₂=O-Si(CH₃)₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ (Base Peak) |
The Chemical Compound “this compound”: Probing its Potential in Chemical Biology and Research Tool Development
The azetidin-2-one (B1220530) skeleton, a four-membered lactam ring, is a privileged scaffold in medicinal chemistry and chemical biology, most famously recognized as the core structural motif of β-lactam antibiotics. globalscitechocean.comresearchgate.net Beyond their antibacterial prowess, these strained ring systems serve as versatile synthetic intermediates and have been incorporated into a wide array of biologically active molecules. nih.govnih.gov This article focuses on the chemical compound this compound, exploring its potential applications in chemical biology and the development of research tools, based on the well-established roles of analogous azetidin-2-one derivatives.
Applications in Chemical Biology and Research Tool Development
The unique structural features of 1-Amino-3-(2-hydroxyethyl)azetidin-2-one, namely the reactive β-lactam ring, the nucleophilic N-amino group, and the functionalized C3-(2-hydroxyethyl) side chain, suggest its utility in various chemical biology applications. While direct research on this specific molecule is limited, its potential can be inferred from studies on similar compounds.
Molecular probes are essential tools for visualizing and understanding complex biological systems. The development of small molecules that can be used to selectively label and report on the presence or activity of biomolecules is a cornerstone of chemical biology. Although not yet documented for this compound, its structure is amenable to modification for such purposes.
The N-amino group and the terminal hydroxyl group of the side chain provide two distinct points for the attachment of reporter groups, such as fluorophores or biotin. For instance, the hydroxyl group could be esterified or etherified with a fluorescent dye, while the amino group could be acylated. This dual functionality allows for the creation of a variety of probe architectures.
The β-lactam core itself can act as a reactive handle for covalent labeling of target proteins, particularly serine proteases or other enzymes with active site serine residues, a mechanism that is well-established for other β-lactam-containing molecules. iipseries.org This suggests that a fluorescently-tagged version of this compound could potentially serve as an activity-based probe for certain enzyme classes.
Table 1: Potential Reporter Groups for Molecular Probe Development
| Reporter Group | Attachment Site on this compound | Potential Application |
|---|---|---|
| Fluorescein | Hydroxyl or Amino Group | Fluorescence Microscopy, Flow Cytometry |
| Rhodamine | Hydroxyl or Amino Group | Fluorescence Microscopy, High-Content Screening |
| Biotin | Hydroxyl or Amino Group | Affinity Purification, Western Blotting |
| Alkyne/Azide | Hydroxyl or Amino Group | Bioorthogonal Ligation (Click Chemistry) |
The azetidin-2-one (B1220530) ring is a highly valuable building block in organic synthesis due to the ring strain that facilitates selective ring-opening reactions. nih.gov This "β-lactam synthon method" provides access to a variety of important molecular frameworks, including β-amino acids, peptides, and other nitrogen-containing heterocycles. nih.gov
This compound is a trifunctional intermediate. The three distinct functional groups—the N-amino group, the C3-hydroxyethyl side chain, and the β-lactam ring—can be manipulated chemo-selectively to build molecular complexity. For example:
The N-amino group can be acylated, alkylated, or used to form hydrazones.
The hydroxyl group on the side chain can be oxidized, esterified, or converted to a leaving group for further substitution.
The β-lactam ring can be opened under various conditions (e.g., acidic, basic, or with nucleophiles) to yield linear β-amino acid derivatives.
This versatility makes it a potentially valuable starting material for the synthesis of peptidomimetics, enzyme inhibitors, and other complex biologically active molecules. The synthesis of new azetidine (B1206935) and oxetane (B1205548) amino acid derivatives has been demonstrated through reactions like the aza-Michael addition, highlighting the utility of such substituted small rings as synthetic intermediates.
Table 2: Potential Synthetic Transformations of this compound
| Reagent/Condition | Functional Group Targeted | Product Class |
|---|---|---|
| Acid Chloride/Anhydride (B1165640) | N-Amino Group | N-Acylated Azetidin-2-ones |
| Aldehyde/Ketone | N-Amino Group | N-Hydrazone Azetidin-2-ones |
| PCC/DMP | Hydroxyl Group | C3-(2-oxoethyl) Azetidin-2-one |
| H+/H2O or OH-/H2O | β-Lactam Ring | β-Amino Acid Derivatives |
| Organocuprates | β-Lactam Ring (C4) | 4-Substituted β-Amino Acid Derivatives |
Azetidin-2-one derivatives have a long history as inhibitors of various enzymes, most notably bacterial transpeptidases (penicillin-binding proteins). iipseries.org Their mechanism of action often involves the acylation of an active site serine residue, leading to irreversible inhibition. This property has been exploited to study the mechanisms of these enzymes. More broadly, substituted azetidin-2-ones have been investigated as inhibitors of other serine proteases, such as thrombin and human leukocyte elastase. nih.gov
Given its structure, this compound could potentially be used to investigate the mechanism of certain enzymes. The β-lactam ring serves as a warhead, while the substituents at the N1 and C3 positions can be modified to confer selectivity for the target enzyme's binding pocket. By observing the kinetics of inhibition and identifying the site of covalent modification (e.g., through mass spectrometry-based proteomics), researchers can gain insights into the catalytic mechanism and active site architecture of an enzyme. For instance, a study on 3-(3-guanidinopropyl)-azetidin-2-one derivatives showed them to be time-dependent inhibitors of thrombin, a serine protease. nih.gov This highlights the potential for azetidin-2-ones with specific side chains to be tailored as mechanistic probes for different enzymes. The crystal structure of an enzyme-inhibitor complex can provide detailed information about the binding mode and the interactions that lead to inhibition. nih.gov
Small molecule tools that can perturb biological pathways are invaluable for understanding fundamental cellular processes. Azetidin-2-one derivatives have been shown to possess a wide range of biological activities beyond their antibacterial effects, including anticancer, antiviral, and anti-inflammatory properties. globalscitechocean.comnih.govmdpi.com These activities stem from their ability to interact with and modulate the function of key proteins in various signaling and metabolic pathways.
For example, certain chiral azetidin-2-ones have been identified as potent inhibitors of tubulin polymerization, a fundamental process for cell division. nih.gov These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov By using such molecules, researchers can dissect the intricate steps of mitosis and the cellular consequences of its disruption.
While the specific biological targets of this compound are unknown, its potential to be elaborated into a library of diverse compounds makes it a candidate for screening assays aimed at identifying new modulators of biological processes. The functional groups on the molecule could be systematically modified to explore structure-activity relationships and identify compounds that affect processes such as cell proliferation, migration, or differentiation. The use of zebrafish embryo assays to screen for biological effects of azetidine derivatives demonstrates a powerful method for discovering new bioactive compounds and understanding their impact on a whole organism. researchgate.net
Future Research and Challenges in Azetidinone Chemistry
The azetidin-2-one core, a foundational structural motif in a multitude of clinically significant molecules, continues to be a fertile ground for chemical and pharmacological innovation. While its historical importance is rooted in the development of β-lactam antibiotics, the future of this scaffold lies in the exploration of novel chemical space, diverse biological targets, and advanced discovery methodologies. This article outlines the key future research directions and addresses the persistent challenges that will shape the next generation of therapies derived from the versatile azetidinone template.
Q & A
Q. What are the recommended synthetic protocols for preparing 1-amino-3-(2-hydroxyethyl)azetidin-2-one, and how can purity be optimized during synthesis?
Synthetic routes for azetidinone derivatives often involve cyclization of β-lactam precursors or nucleophilic substitution on activated azetidine rings. For example, analogous compounds like 1,3-diazetidin-2-one derivatives are synthesized via condensation reactions under controlled pH and temperature . To optimize purity:
- Use column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) for intermediate purification.
- Confirm purity via HPLC (C18 column, UV detection at 220–254 nm) and NMR (integration of key protons, e.g., NH and OH groups) .
- Avoid prolonged exposure to moisture, as azetidinones are prone to hydrolysis .
Q. How can the structural integrity of this compound be validated post-synthesis?
Structural validation requires multi-technique analysis:
- NMR : Verify the azetidine ring via characteristic δ 3.5–4.5 ppm signals (CH₂ groups) and NH/OH protons (δ 1.5–3.0 ppm, broad) .
- FTIR : Confirm lactam C=O stretching (~1680–1750 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) .
- Mass spectrometry : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching theoretical predictions .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the bioactivity of this compound against bacterial penicillin-binding proteins (PBPs)?
- Target selection : Use crystal structures of PBPs (e.g., PDB ID 3UDI) for docking simulations.
- Ligand preparation : Optimize the compound’s 3D structure via DFT-based geometry optimization (e.g., B3LYP/6-31G* level) .
- Docking software : AutoDock Vina or Schrödinger Suite with Glide SP/XP protocols.
- Validation : Compare binding affinities with known β-lactam antibiotics (e.g., ampicillin) and analyze hydrogen bonding with catalytic Ser residues .
Q. What experimental and computational strategies resolve contradictions in reported stability data for azetidinone derivatives?
Discrepancies in stability studies (e.g., hydrolysis rates) may arise from solvent polarity or pH variations. A robust approach includes:
- Controlled degradation studies : Monitor decomposition kinetics via HPLC under varying pH (2–10) and temperatures (25–60°C) .
- DFT calculations : Predict hydrolytic pathways (e.g., ring-opening mechanisms) using solvent continuum models (e.g., PCM) .
- Cross-validation : Compare experimental half-lives with computational activation energies to identify dominant degradation pathways .
Q. How can ADME properties of this compound be systematically evaluated for drug development?
- Absorption : Use Caco-2 cell monolayers to measure permeability (Papp < 1×10⁻⁶ cm/s suggests poor absorption) .
- Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS.
- Toxicity : Assess cytotoxicity in HEK293 cells (IC50 > 100 μM is desirable) .
- In silico tools : SwissADME or ADMETLab to predict LogP, bioavailability, and P-glycoprotein substrate potential .
Methodological Challenges
Q. What are the limitations of using ¹H NMR alone to characterize azetidinone derivatives, and how can they be mitigated?
Q. How can researchers design stability-indicating assays for this compound under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
